Chk2 Potency and Kinase Selectivity: BML-277 vs AZD-7762 and CHIR-124
BML-277 inhibits Chk2 with an IC50 of 15 nM and demonstrates >1000-fold selectivity over Chk1 (IC50 >10 µM) and Cdk1/B (IC50 12 µM) [1]. In contrast, the dual Chk1/Chk2 inhibitor AZD-7762 exhibits equal potency for both kinases (IC50 5 nM each), while CHIR-124 is a Chk1-selective inhibitor with Chk2 IC50 of 697 nM (0.7 µM) . For experiments requiring specific interrogation of Chk2 function without confounding Chk1 inhibition, BML-277 provides a >1000-fold selectivity window unavailable with dual-targeted agents.
| Evidence Dimension | Chk2 inhibition potency and selectivity vs Chk1 |
|---|---|
| Target Compound Data | Chk2 IC50 15 nM; Chk1 IC50 >10 µM; Selectivity >1000-fold |
| Comparator Or Baseline | AZD-7762: Chk2 IC50 5 nM, Chk1 IC50 5 nM; CHIR-124: Chk2 IC50 697 nM, Chk1 IC50 0.3 nM |
| Quantified Difference | BML-277: Chk2/Chk1 selectivity >666-fold; AZD-7762: 1-fold; CHIR-124: 0.0004-fold |
| Conditions | Cell-free kinase assays; recombinant Chk2 and Chk1 proteins |
Why This Matters
Researchers requiring Chk2-specific interrogation without Chk1 interference must select BML-277 over dual or Chk1-biased inhibitors.
- [1] Arienti KL, et al. J Med Chem. 2005 Mar 24;48(6):1873-85. View Source
